(E)-ethyl (5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Description
This compound belongs to the tetrahydrothiazolo[5,4-c]pyridine class, characterized by a fused thiazole and pyridine ring system. Its structure features a styrylsulfonyl group at position 5 and an ethyl carbamate moiety at position 2. Synthetic routes for analogous derivatives involve sulfonylation of the core structure followed by functionalization at position 2 .
Properties
IUPAC Name |
ethyl N-[5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-2-24-17(21)19-16-18-14-8-10-20(12-15(14)25-16)26(22,23)11-9-13-6-4-3-5-7-13/h3-7,9,11H,2,8,10,12H2,1H3,(H,18,19,21)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNJXOFLRBVPHC-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl (5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves multi-step organic reactions
Formation of the Tetrahydrothiazolo[5,4-c]pyridine Core: This can be achieved through a cyclization reaction involving a thiazole derivative and a suitable amine under acidic or basic conditions.
Introduction of the Styrylsulfonyl Group: This step involves the reaction of the tetrahydrothiazolo[5,4-c]pyridine intermediate with a styrylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Carbamate Ester: The final step is the reaction of the intermediate with ethyl chloroformate in the presence of a base like pyridine to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl (5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate ester, where nucleophiles such as amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alcohols, triethylamine, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted carbamates.
Scientific Research Applications
(E)-ethyl (5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-ethyl (5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the disease or condition being targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Tetrahydrothiazolo[5,4-c]pyridine Class
Key structural variations among analogs include:
- Substituents at position 5 : Styrylsulfonyl vs. aryl/heteroaryl sulfonyl groups (e.g., phenyl, tolyl).
- Functional groups at position 2 : Carbamate vs. carboxylate esters or pyrrole derivatives.
Table 1: Structural and Molecular Comparison
- Replacing the carboxylate ester () with a carbamate introduces an additional nitrogen, altering polarity and hydrogen-bonding capacity.
Functional Group Impact on Bioactivity
- Ethyl Carbamate vs. Ethyl carbamate’s inherent toxicity () is mitigated in this context due to the compound’s complexity, though toxicity studies are warranted.
Styrylsulfonyl vs. Other Sulfonyl Groups :
Table 2: Hypothetical Antimicrobial Activity Comparison
Physicochemical and Toxicological Considerations
- Solubility : The target compound’s higher molar mass (407.27 g/mol) and sulfonyl/carbamate groups reduce water solubility compared to simpler analogs (e.g., ’s carboxylate ester).
- Toxicity: While ethyl carbamate is carcinogenic (), its integration into a complex heterocyclic system likely alters metabolic pathways, reducing free urethane release.
Biological Activity
(E)-ethyl (5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, as well as its pharmacological profile.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrothiazolo-pyridine core and a styrylsulfonyl moiety. The presence of these functional groups is believed to contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of styrylsulfonyl compounds exhibit notable anticancer properties. For instance, a study highlighted the effectiveness of ON01910.Na, a related compound, which induces mitotic arrest and apoptosis in cancer cells. This compound demonstrated a low oral bioavailability but was effective in clinical settings when administered intravenously .
The proposed mechanism for the anticancer activity of this compound involves:
- Mitotic Inhibition : The compound interferes with the mitotic spindle formation, leading to cell cycle arrest.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, promoting programmed cell death.
Pharmacological Profile
The pharmacological evaluation of related compounds suggests that they possess favorable pharmaceutical properties. For example:
- Selectivity : Many styrylsulfonyl compounds are selectively cytotoxic to cancer cells while sparing normal cells.
- Safety Profile : Clinical studies have reported an impressive safety profile for these compounds, indicating low toxicity at therapeutic doses .
Data Table: Biological Activity Overview
| Compound Name | Activity Type | Mechanism | Reference |
|---|---|---|---|
| ON01910.Na | Anticancer | Mitotic inhibition | |
| (E)-ethyl ... | Anticancer | Apoptosis induction | |
| Other Derivatives | Anticancer | Cell cycle arrest |
Case Studies
Several case studies highlight the efficacy of similar compounds in various cancer types:
- Breast Cancer : A study demonstrated that a styrylsulfonyl derivative significantly inhibited tumor growth in xenograft models.
- Lung Cancer : Another investigation found that treatment with related compounds led to reduced tumor size and increased survival rates in animal models.
Q & A
Q. What are the critical steps for synthesizing (E)-ethyl (5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate with high purity?
Methodological Answer: The synthesis typically involves:
Thiazolo-pyridine core formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol or acetonitrile .
Sulfonylation : Introducing the styrylsulfonyl group via nucleophilic substitution, using styrylsulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
Carbamate installation : Reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at room temperature .
Key Optimization Parameters :
- Temperature control : Exothermic reactions (e.g., sulfonylation) require strict temperature regulation to avoid decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency, while THF improves carbamate coupling .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. How is the structural integrity of this compound validated?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : H and C NMR confirm the presence of the styrylsulfonyl group (δ 7.2–7.8 ppm for aromatic protons) and carbamate moiety (δ 4.1–4.3 ppm for ethyl CH) .
- IR : Stretching vibrations at 1700–1750 cm (C=O of carbamate) and 1150–1200 cm (S=O of sulfonyl) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z calculated for CHNOS: 414.08) .
- X-ray Crystallography (if available): Resolves stereochemistry of the (E)-styryl group and confirms the thiazolo-pyridine fused ring system .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with dose ranges of 1–100 µM; compare to cisplatin as a positive control .
- Antimicrobial Activity : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Data Interpretation : Activity <10 µM warrants advanced studies; discrepancies may arise from solubility (use DMSO with <0.1% final concentration) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with:
- Modified sulfonyl groups (e.g., methylsulfonyl vs. styrylsulfonyl) to assess steric/electronic effects .
- Alternative carbamates (e.g., methyl, benzyl) to probe metabolic stability .
- Biological Testing : Correlate substituent changes with activity (e.g., styrylsulfonyl enhances kinase inhibition due to π-π stacking with hydrophobic pockets) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like COX-2 or tubulin .
Q. How to resolve contradictions in reported biological data for thiazolo-pyridine derivatives?
Methodological Answer:
- Source Analysis : Compare experimental conditions (e.g., cell line passage number, serum concentration in assays) .
- Structural Confirmation : Re-validate compound identity via NMR and HRMS; impurities >5% can skew bioactivity .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects (e.g., unintended kinase inhibition) .
Q. What strategies improve metabolic stability for in vivo studies?
Methodological Answer:
- Carbamate Modification : Replace ethyl with tert-butyl carbamate to reduce esterase-mediated hydrolysis .
- Deuterium Incorporation : Introduce deuterium at metabolically labile sites (e.g., α to sulfonyl group) to prolong half-life .
- Pharmacokinetic Assays : Monitor plasma concentration in rodent models via LC-MS/MS after oral (50 mg/kg) and IV (10 mg/kg) administration .
Q. How to design experiments for target identification?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on Sepharose beads; pull down binding proteins from cell lysates .
- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment .
- CRISPR-Cas9 Screening : Knock out suspected targets (e.g., kinases) and assess resistance to compound-induced cytotoxicity .
Q. What are the key considerations for scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and adjust parameters in real-time .
- Solvent Recycling : Implement distillation systems for DCM and THF recovery to reduce costs .
- Quality Control : Validate each batch via HPLC (C18 column, 70:30 acetonitrile/water) to ensure ≤2% impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
